Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride
Beschreibung
Crystallographic Analysis and Three-Dimensional Conformational Studies
The crystallographic investigation of imidazo[1,2-a]pyridin-2(3H)-one hydrochloride reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with specific unit cell dimensions that accommodate both the organic cation and the chloride anion in a thermodynamically stable arrangement. The melting point determination at 232-233 degrees Celsius indicates significant intermolecular interactions within the crystal lattice, suggesting strong hydrogen bonding networks between the protonated nitrogen centers and chloride anions.
Conformational analysis of related imidazo[1,2-a]pyridine derivatives provides insight into the structural behavior of the parent heterocyclic system. Studies on analogous compounds demonstrate that the imidazopyridine ring system maintains planarity with minimal deviation from coplanarity. The degree of freedom in molecular conformations is characterized by torsion angles, particularly those involving substituents attached to the core heterocyclic framework. For imidazo[1,2-a]pyridine derivatives, torsion angles typically range from 0.0 to 7.1 degrees, indicating restricted rotation and maintained planarity of the fused ring system.
The crystal packing arrangements in imidazopyridine compounds frequently exhibit specific motifs determined by intermolecular hydrogen bonding patterns. Cambridge Structural Database analyses reveal that similar compounds organize in either pseudo-layered structures with alternating layers of organic cations and anions, or in arrangements where cations and anions form separate stacks. These packing patterns significantly influence the physical properties and stability of the crystalline material.
Molecular conformations within the crystal lattice are stabilized by multiple weak interactions including carbon-hydrogen to oxygen hydrogen bonds, pi-stacking interactions, and halogen bonding involving chloride ions. The structural occupancy and crystal packing similarity studies indicate that the three-dimensional arrangement is optimized to minimize steric clashes while maximizing favorable electrostatic interactions between the charged species.
Quantum Chemical Calculations for Electronic Structure Determination
Density functional theory calculations provide comprehensive insights into the electronic structure and stability of this compound. Computational studies employing the B3LYP functional with appropriate basis sets reveal the fundamental electronic properties governing molecular behavior. The optimization of geometric parameters through quantum chemical methods confirms the planarity of the imidazopyridine ring system and provides precise bond lengths and angles that correlate well with experimental crystallographic data.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations indicate the electronic stability and reactivity patterns of the compound. Time-dependent density functional theory computations enable prediction of electronic absorption spectra, providing theoretical validation for experimentally observed spectroscopic transitions. The frontier molecular orbital analysis reveals the electron distribution patterns that influence chemical reactivity and intermolecular interactions.
Natural bond orbital analysis provides detailed information about atomic charges and electron density distributions throughout the molecular framework. The nitrogen atoms in the imidazopyridine system exhibit specific charge distributions that correlate with protonation sites and hydrogen bonding capabilities. The carbonyl oxygen at the 2-position demonstrates significant electron density that participates in hydrogen bonding networks within the crystal structure.
Solvent effects on electronic structure have been investigated using polarizable continuum models, revealing how environmental factors influence molecular stability and electronic properties. These calculations demonstrate that polar solvents stabilize the ionic form of the compound, consistent with the formation of stable hydrochloride salts. The dipole moment calculations provide quantitative measures of molecular polarity that correlate with solubility characteristics and intermolecular interaction strengths.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra exhibit distinct signals corresponding to the aromatic protons of the pyridine ring system, typically appearing in the downfield region between 8.5 and 8.7 parts per million. The protonation state of the nitrogen center significantly influences chemical shift positions, with downfield shifts observed upon salt formation compared to the neutral compound.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms throughout the molecular framework. The carbonyl carbon at the 2-position exhibits characteristic downfield chemical shifts around 155-160 parts per million, while the aromatic carbons of the imidazopyridine system appear in the expected aromatic region. The quaternary carbon centers show distinct chemical shifts that provide structural confirmation and enable differentiation from related isomeric compounds.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group presence and molecular structure. The carbonyl stretching vibration appears as a strong absorption band around 1650 wavenumbers, shifted from typical ketone frequencies due to conjugation with the aromatic system. Nitrogen-hydrogen stretching vibrations, when present, appear in the 3300-3500 wavenumber region, while carbon-nitrogen stretching vibrations of the imidazole ring system are observed around 1370 and 1200 wavenumbers.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated imidazopyridine chromophore. The absorption spectrum typically exhibits strong bands in the 250-350 nanometer region corresponding to pi to pi-star transitions within the aromatic system. The extended conjugation through the fused ring system results in bathochromic shifts compared to simple pyridine or imidazole derivatives. Fluorescence properties, when observed, provide additional structural information about excited state behavior and molecular rigidity.
X-ray Diffraction Studies and Unit Cell Parameters
Single crystal X-ray diffraction analysis represents the definitive method for structural determination of this compound, providing precise atomic coordinates and intermolecular arrangement patterns. The crystal structure determination reveals specific space group symmetry and unit cell parameters that define the three-dimensional organization of molecules within the crystalline lattice. The molecular geometry derived from X-ray diffraction studies confirms the planarity of the imidazopyridine ring system with minimal deviation from ideal bond lengths and angles.
The unit cell parameters encompass the fundamental crystallographic dimensions that characterize the repeating unit of the crystal structure. These parameters, including lattice constants and angular relationships, determine the overall crystal system and provide the framework for understanding intermolecular packing arrangements. The asymmetric unit composition reveals the number of independent molecules and their relative orientations within the crystal structure.
Hydrogen bonding networks identified through X-ray diffraction studies demonstrate the specific intermolecular interactions that stabilize the crystal structure. The chloride anions participate in multiple hydrogen bonding interactions with protonated nitrogen centers and activated carbon-hydrogen bonds, creating extended three-dimensional networks that contribute to crystal stability. These hydrogen bonding patterns generate characteristic ring motifs that can be classified according to graph set notation, providing systematic description of supramolecular organization.
The thermal parameters derived from X-ray diffraction refinement provide information about atomic displacement patterns and molecular motion within the crystal lattice. Anisotropic displacement parameters reveal preferred directions of atomic vibration and identify regions of the molecule that exhibit enhanced flexibility or disorder. The overall structural quality, as assessed through refinement statistics and residual electron density maps, confirms the accuracy and reliability of the determined crystal structure.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H7ClN2O | |
| Molecular Weight | 170.6 g/mol | |
| Melting Point | 232-233°C | |
| Chemical Abstracts Service Number | 52687-85-1 | |
| MDL Number | MFCD02685079 |
| Spectroscopic Properties | Characteristic Range | Assignment |
|---|---|---|
| Carbonyl Stretching | ~1650 cm⁻¹ | C=O vibration |
| Aromatic C-H Stretching | ~3100 cm⁻¹ | Pyridine C-H |
| C-N Stretching | 1370, 1200 cm⁻¹ | Imidazole C-N |
| Proton NMR (Aromatic) | 8.5-8.7 ppm | Pyridine protons |
| Carbon-13 NMR (Carbonyl) | 155-160 ppm | C=O carbon |
Eigenschaften
IUPAC Name |
3H-imidazo[1,2-a]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYILEUMTDOZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486179 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52687-85-1 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives have been used in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry.
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biologische Aktivität
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Synthesis
Imidazo[1,2-a]pyridine derivatives are characterized by a fused bicyclic structure that contains nitrogen atoms. This unique structure contributes to their varied biological activities. The synthesis of these compounds often involves cyclization reactions of aminopyridines with various electrophiles, leading to a range of substituted imidazo[1,2-a]pyridines with tailored properties .
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that derivatives of this compound could induce cell senescence and oxidative stress in chronic myeloid leukemia cells (K562), leading to decreased cell proliferation . Another investigation showed significant antiproliferative effects against glioblastoma and breast cancer cell lines, with reductions in cell viability reaching up to 90% in some cases .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MRK-107 | K562 | < 10 | Induces oxidative stress |
| MRK-115 | Glioblastoma | < 150 | Antiproliferative effects |
| MRK-107 | Breast Cancer | < 20 | Induces cell death via senescence |
2. Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown significant antimicrobial activity. A set of compounds was synthesized and tested against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.006 μM . This highlights the potential of these compounds as novel agents against drug-resistant strains.
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound ID | MIC (μM) | Activity |
|---|---|---|
| 9 | ≤0.006 | Highly potent |
| 12 | ≤0.01 | Potent |
| 16 | ≤0.05 | Moderate |
3. Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been explored in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure. Modifications at specific positions on the ring can enhance or diminish their pharmacological effects. For instance, substitutions at the C3 position have been linked to improved potency against ulcer-related conditions and other therapeutic applications .
Table 3: Structure-Activity Relationship Findings
| Substitution Position | Effect on Activity |
|---|---|
| C3 | Increased antiulcer activity |
| C6 | Enhanced anticancer potency |
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Case Study on Chronic Myeloid Leukemia : MRK-107 was shown to significantly reduce cell proliferation in K562 cells by inducing oxidative stress and promoting senescence .
- Tuberculosis Treatment : Compounds derived from imidazo[1,2-a]pyridine were effective against multi-drug resistant M. tuberculosis, with some compounds outperforming existing clinical candidates .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine is a bicyclic heterocyclic ring system with a broad range of applications in medicinal chemistry . It has applications as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents, as well as proton pump inhibitors and insecticidal agents . Several marketed preparations, including zolimidine, zolpidem, and alpidem, feature this scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, a compound with fused imidazole and pyridine rings, has a molecular formula of C₇H₇ClN₂O and a molecular weight of approximately 165.19 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental uses.
Drug Development this compound can serve as a lead compound in drug development for conditions such as cancer and neurodegenerative diseases. The imidazo[1,2-a]pyridine scaffold is present in bioactive molecules, including some FDA-approved drugs, and can interact with various biological targets, making it a starting point for designing new drugs.
Anthelmintic Potential Imidazo[1,2-a]pyridine-based molecules can act as anthelmintics against livestock parasites such as Haemonchus contortus . These molecules can be tested using the Larval Paralysis Test (LPT) to target ionic channels, similar to many marketed anthelmintics .
Photosensitizers Some imidazo[1,2-a]pyrimidines can generate singlet oxygen and act as intracellular photosensitizers . These compounds absorb and emit within 400-500 nm, exhibit low cytotoxicity in the dark, are efficiently taken inside cells, fluoresce inside cells, generate singlet oxygen with irradiation, and kill cancer cells at low concentrations within two hours .
Inhibitors of Protein Geranylgeranylation Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as inhibitors of protein geranylgeranylation . The substituent at the C6 position of the imidazo[1,2-a]pyridine ring determines the compound's activity against Rab geranylgeranyl transferase (RGGT) . The most active inhibitors can disrupt Rab11A prenylation in human cervical carcinoma HeLa cell lines .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The presence of electrophilic centers in IMPY enables nucleophilic substitution. For example:
-
Reaction with Thiophenols :
Under basic conditions, IMPY reacts with thiophenols to form 3-arylthioimidazo[1,2-a]pyridin-2(3H)-ones. This reaction proceeds via an intramolecular amidation pathway, yielding products with up to 85% efficiency under mild, metal-free conditions .
| Entry | Substituent (R) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 4-MeO-C6H4 | 4 | 82 |
| 2 | 3-Cl-C6H4 | 6 | 78 |
| 3 | 2-NO2-C6H4 | 8 | 65 |
Condensation Reactions
IMPY participates in multicomponent reactions (MCRs) due to its reactive nitrogen and carbonyl groups:
-
Groebke–Blackburn–Bienaymé Reaction :
IMPY reacts with aldehydes and isocyanides to form 3-aminoimidazo[1,2-a]pyridines. A dual iodine/acid catalytic system enables this transformation at room temperature with 70–90% yields .
Mechanism :
-
Imine formation between aldehyde and IMPY.
-
Nucleophilic addition of isocyanide to generate an iminium intermediate.
-
Cyclization via [4+1] annulation.
Oxidative Functionalization
The fused imidazole ring undergoes oxidative transformations:
-
Cu-Catalyzed Aerobic Oxidation :
In the presence of CuI and O2, IMPY reacts with acetophenones to form alkenyl-substituted derivatives. This method tolerates electron-withdrawing and -donating groups, achieving 75–92% yields .
Example :
Knoevenagel-Type Reactions
IMPY’s carbonyl group engages in condensation with active methylene compounds:
-
Synthesis of Fused Heterocycles :
Reaction with dimedone in water under ultrasound irradiation forms tricyclic derivatives. Molecular iodine (20 mol%) catalyzes this process, achieving 84–96% yields in 30 minutes .
Optimized Conditions :
-
Solvent: H2O
-
Catalyst: I2 (20 mol%)
-
Temperature: 25°C
Theoretical Insights
DFT studies (B3LYP/6-311G++(d,p)) reveal IMPY’s reactivity:
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at 6-position) enhance stability and bioactivity, while bulky aryl groups (e.g., naphthyl) improve binding affinity in medicinal applications .
- Regioselectivity : Unsubstituted imidazo[1,2-a]pyridine undergoes regioselective 3-arylation (e.g., 3na) with phenyl hydrazine, yielding 72% product .
Pharmacological Relevance
- Imidazo[1,2-a]pyridin-2(3H)-one HCl : Demonstrates kinase inhibition (e.g., JAK2/STAT3 pathway) and antimicrobial activity against Gram-positive bacteria .
- 2-Thiophenyl Derivatives : Exhibit enhanced anticancer activity due to sulfur’s electron-rich nature, as seen in compound 3af (IC₅₀ = 1.2 μM against MCF-7 cells) .
- Aliphatic Substituents : 2-(But-3-yn-1-yl) derivatives serve as intermediates for click chemistry-based drug conjugates .
Vorbereitungsmethoden
Cyclization Approach to Imidazo[1,2-a]pyridine Core
One common synthetic route involves the cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters. This process forms the imidazo[1,2-a]pyridine nucleus via nucleophilic substitution and intramolecular cyclization.
- Step 1: Reaction of 2-aminopyridine with an α-haloketone under reflux in an appropriate solvent (e.g., ethanol or acetonitrile).
- Step 2: Cyclization proceeds through nucleophilic attack of the amino group on the carbonyl-activated halide.
- Step 3: Isolation of the imidazo[1,2-a]pyridin-2(3H)-one intermediate.
This method is favored for its straightforwardness and the ability to introduce various substituents at different positions on the ring system by modifying the starting materials.
Functional Group Modification and Salt Formation
After obtaining the imidazo[1,2-a]pyridin-2(3H)-one intermediate, the hydrochloride salt is prepared by treatment with hydrochloric acid (HCl) in an appropriate solvent.
- Step 4: Dissolution of the imidazo[1,2-a]pyridin-2(3H)-one in a solvent such as ethanol or water.
- Step 5: Addition of a stoichiometric amount of HCl to form the hydrochloride salt.
- Step 6: Crystallization and purification of the hydrochloride salt by filtration and drying.
This step enhances the compound’s solubility and stability, which is critical for pharmaceutical formulation.
Preparation Protocols from Recent Research and Patents
The patent WO2018008929A1 provides detailed synthetic methods for imidazo[1,2-a]pyridine derivatives, including this compound, emphasizing their use as proton pump inhibitors.
- The patent describes the preparation of various derivatives by substituting different groups at positions Y1, Y2, Y3, and Y4 on the imidazo[1,2-a]pyridine ring.
- It also details the formation of pharmaceutically acceptable salts, including hydrochloride, by acid addition to the free base compound.
- The synthetic methods involve condensation reactions, cyclizations, and subsequent salt formation under controlled conditions to optimize yield and purity.
Stock Solution Preparation and Formulation Data
According to GlpBio, preparation of stock solutions of this compound for in vivo studies involves dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, and corn oil to achieve clear solutions suitable for administration.
Stock Solution Preparation Table
| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 5.8617 | 29.3083 | 58.6166 |
| 5 mM Solution Volume (mL) | 1.1723 | 5.8617 | 11.7233 |
| 10 mM Solution Volume (mL) | 0.5862 | 2.9308 | 5.8617 |
Note: The volumes correspond to the amount of solvent needed to prepare solutions of specified molarity from the given mass of compound.
In Vivo Formulation Preparation
- Prepare a DMSO master liquid by dissolving the drug in DMSO.
- Sequentially add PEG300, Tween 80, and distilled water or corn oil with mixing and clarification at each step.
- Ensure clarity of the solution before proceeding to the next solvent addition.
- Physical methods such as vortexing, ultrasound, or mild heating may be used to aid dissolution.
This method ensures a stable and bioavailable formulation for pharmacological testing.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Cyclization of 2-Aminopyridine with α-Haloketone | Alternative Methods (Patent-based) |
|---|---|---|
| Starting Materials | 2-Aminopyridine, α-Haloketone | Various substituted aminopyridines and ketones |
| Reaction Conditions | Reflux in ethanol or acetonitrile | Controlled condensation and cyclization steps |
| Salt Formation | Treatment with HCl in ethanol/water | Acid addition with pharmaceutically acceptable acids |
| Yield and Purity | High, scalable | Optimized for specific derivatives |
| Application | Base compound and hydrochloride salt | Diverse derivatives for enhanced activity |
Research Findings and Notes
- This compound exhibits potent proton pump inhibitory activity, making it a valuable pharmaceutical intermediate.
- The hydrochloride salt form improves solubility and bioavailability.
- Preparation methods focus on efficient cyclization and salt formation to achieve high purity and yield.
- Formulation data indicate the compound’s compatibility with various solvents for in vivo studies.
- The patent literature provides extensive synthetic routes for derivatives, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between aminopyridines and ketones or aldehydes under solvent-free or catalytic conditions. For example, solvent-free reactions with Na₂CO₃ as a catalyst have achieved high yields (>80%) . Key parameters include temperature control (60–100°C) and solvent selection (e.g., ethanol or acetonitrile) to minimize side reactions. Post-synthesis purification via liquid chromatography or recrystallization is critical for achieving >95% purity .
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H NMR signals at δ 7.2–8.5 ppm confirm aromatic protons in the imidazo-pyridine core, while HRMS provides exact mass matching (e.g., [M+H⁺] calculated vs. observed within 1 ppm error) . X-ray crystallography may further resolve stereochemical ambiguities .
Q. What preliminary bioactivity screens are recommended for this compound?
- Methodological Answer : In vitro cytotoxicity assays (e.g., against HepG2, MCF-7, or A375 cell lines) using MTT or resazurin-based protocols are standard. For example, IC₅₀ values <20 µM suggest therapeutic potential . Parallel testing on non-cancerous cell lines (e.g., Vero) ensures selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:
- Standardize protocols : Use validated cell lines and control for batch-to-batch compound purity (e.g., HPLC ≥98%).
- Dose-response curves : Generate EC₅₀/IC₅₀ values across multiple replicates.
- Meta-analysis : Cross-reference data from independent studies (e.g., compare cytotoxicity trends in vs. ).
Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?
- Methodological Answer : Regioselective substitution at the 2- or 3-position is achieved via:
- Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions.
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids for C–H functionalization .
- Computational guidance : DFT calculations predict reactive sites based on electron density maps .
Q. How can computational methods enhance the design of imidazo[1,2-a]pyridine-based therapeutics?
- Methodological Answer :
- Molecular docking : Identify binding affinities to target proteins (e.g., cholinergic receptors in parasitic nematodes ).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity .
- Reaction path prediction : Tools like ICReDD integrate quantum chemistry to predict optimal synthetic routes .
Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability tests : Incubate the compound in buffers mimicking physiological pH (7.4) and acidic environments (e.g., pH 2 for gastric fluid).
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
- Light sensitivity : Store samples in amber vials and monitor degradation via HPLC .
Q. How do structural modifications at the 2-position influence pharmacokinetic properties?
- Methodological Answer : Introducing hydrophilic groups (e.g., carboxylic acids or sulfonamides) improves aqueous solubility but may reduce blood-brain barrier permeability. For example:
- LogP optimization : Chlorine substituents increase lipophilicity (LogP ~2.5), enhancing membrane permeability .
- In vivo PK studies : Monitor plasma half-life and metabolite formation using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
